molecular formula C14H13NO4S B1265889 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid CAS No. 6311-23-5

2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B1265889
CAS RN: 6311-23-5
M. Wt: 291.32 g/mol
InChI Key: ADALGBTXGIISDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310249B1

Procedure details

In a 1 L reaction flask equipped with a condenser, 34.25 g (0.25 mol) of anthranilic acid, 411 g of water and 63.59 g (0.6 mol) of sodium carbonate were heated. The resulting reaction solution was maintained at an inner temperature of 78° C. for 30 minutes and then cooled to 67° C., and 57.2 g (0.3 mol) of tosyl chloride was added in two portions. The reaction solution gradually generated heat upon addition of tosyl chloride and turned homogeneous at 78° C. The reaction solution was aged at 80° C. for 1 hour. Crystals started to separate out in the first ten or so minutes of the aging. The completion of the reaction was confirmed by liquid chromatography, and the reaction solution was carefully neutralized with concentrated hydrochloric acid and allowed to cool. The crystals were collected by filtration at room temperature and washed with 100 ml of dilute hydrochloric acid at pH 3 and with 125 ml of water. Recrystallization from 247 g of n-propanol afforded 56.97 g of tosylanthranilic acid in a 78.3% yield.
Quantity
34.25 g
Type
reactant
Reaction Step One
Quantity
63.59 g
Type
reactant
Reaction Step One
Name
Quantity
411 g
Type
solvent
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.3%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(=O)([O-])[O-].[Na+].[Na+].[S:17](Cl)([C:20]1[CH:26]=[CH:25][C:23]([CH3:24])=[CH:22][CH:21]=1)(=[O:19])=[O:18]>O>[S:17]([NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([OH:10])=[O:9])([C:20]1[CH:26]=[CH:25][C:23]([CH3:24])=[CH:22][CH:21]=1)(=[O:19])=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
34.25 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
63.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
411 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
57.2 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 67° C.
CUSTOM
Type
CUSTOM
Details
turned homogeneous at 78° C
CUSTOM
Type
CUSTOM
Details
to separate out in the first ten or so minutes of the aging
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration at room temperature
WASH
Type
WASH
Details
washed with 100 ml of dilute hydrochloric acid at pH 3 and with 125 ml of water
CUSTOM
Type
CUSTOM
Details
Recrystallization from 247 g of n-propanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 56.97 g
YIELD: PERCENTYIELD 78.3%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.